molecular formula C8H9NO3 B8777245 3,4-Dimethyl-2-nitrophenol CAS No. 816429-25-1

3,4-Dimethyl-2-nitrophenol

Cat. No.: B8777245
CAS No.: 816429-25-1
M. Wt: 167.16 g/mol
InChI Key: WFOIXZNEMLWJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-2-nitrophenol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

816429-25-1

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3,4-dimethyl-2-nitrophenol

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4,10H,1-2H3

InChI Key

WFOIXZNEMLWJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction was carried out in a manner similar to Reference Example 20 a) except for using 15.7 g (129 mmol) of 3,4-dimethylphenol, 130 ml of acetic acid, 8 ml of water and 12.2 g (135 mmol) of 70% nitric acid. 3,4-Dimethyl-2-nitrophenol was thus obtained in the yield of 7.01 g (26.0%).
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 12.2 g of 3,4-xylenol in 100 ml of acetic acid was added a solution of 7.48 ml of 61% nitric acid in 50 ml of acetic acid while keeping the reaction temperature at 20° C. Then the mixture was reacted with stirring at room temperature for two hours. To the reaction mixture was added 200 ml of ethyl acetate and the mixture was washed successively with water, an aqueous solution of sodium hydrogencarbonate, water and a brine, and then, ethyl acetate was distilled away under reduced pressure. The residue was purified by subjecting to silica-gel column-chromatography [eluent:chloroform] to give 0.69 g of 3,4-dimethyl-2-nitrophenol.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.